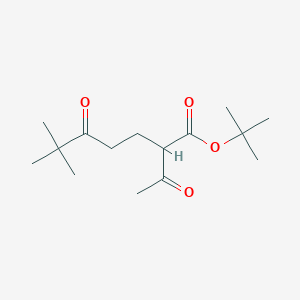![molecular formula C17H20N2O6S B14620182 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 57584-25-5](/img/structure/B14620182.png)
3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes hydroxyl, amino, phenoxy, and sulfamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureFor example, the hydroxyl group can be introduced through a nucleophilic substitution reaction, while the amino group can be added via reductive amination . The phenoxy group is often introduced through an electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Applications De Recherche Scientifique
3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, affecting gene expression and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxybutyric acids and their derivatives, such as:
- 3-Hydroxybutyric acid
- 4-Hydroxybutyric acid
- 2-Hydroxyisobutyric acid
- 3-Hydroxyisobutyric acid
Uniqueness
Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
57584-25-5 |
|---|---|
Formule moléculaire |
C17H20N2O6S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-(4-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c18-26(23,24)15-11-12(17(21)22)10-14(19-8-4-5-9-20)16(15)25-13-6-2-1-3-7-13/h1-3,6-7,10-11,19-20H,4-5,8-9H2,(H,21,22)(H2,18,23,24) |
Clé InChI |
WBUCYKAFHSJJNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


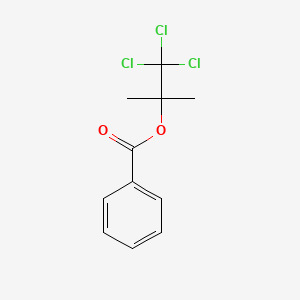
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
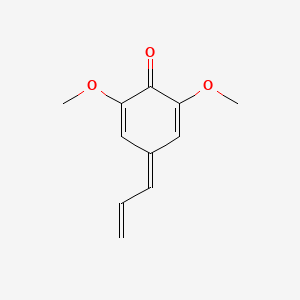
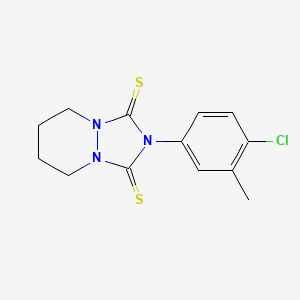
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
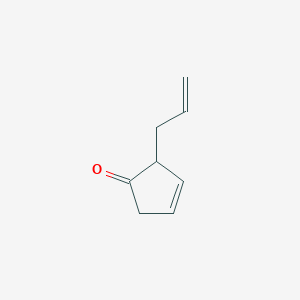
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)

![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
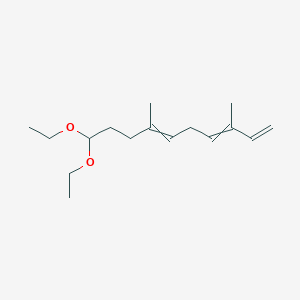
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
